molecular formula C14H12N2O3 B11942638 4'-Nitro-2'-phenylacetanilide CAS No. 68612-69-1

4'-Nitro-2'-phenylacetanilide

Cat. No.: B11942638
CAS No.: 68612-69-1
M. Wt: 256.26 g/mol
InChI Key: CKPJXYSLANVIEG-UHFFFAOYSA-N
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Description

4’-Nitro-2’-phenylacetanilide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with a nitro group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Nitro-2’-phenylacetanilide typically involves the nitration of 2’-phenylacetanilide. The reaction is carried out by treating 2’-phenylacetanilide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4’ position of the phenyl ring.

Industrial Production Methods

While specific industrial production methods for 4’-Nitro-2’-phenylacetanilide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved in the nitration process.

Chemical Reactions Analysis

Types of Reactions

4’-Nitro-2’-phenylacetanilide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent and temperature.

Major Products

    Reduction: 4’-Amino-2’-phenylacetanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Nitro-2’-phenylacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies on its biological activity and potential as a pharmacophore.

    Medicine: Investigation of its potential therapeutic properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Nitro-2’-phenylacetanilide depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the phenyl ring and makes it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroacetanilide: Similar structure but lacks the phenylacetanilide moiety.

    2-Nitroacetanilide: Nitro group at a different position on the phenyl ring.

    4’-Amino-2’-phenylacetanilide: Reduction product of 4’-Nitro-2’-phenylacetanilide.

Properties

CAS No.

68612-69-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4-nitro-2-phenylphenyl)acetamide

InChI

InChI=1S/C14H12N2O3/c1-10(17)15-14-8-7-12(16(18)19)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)

InChI Key

CKPJXYSLANVIEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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